
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32661979 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661979 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of MFCD32661979 is optimized for efficiency and cost-effectiveness. This involves large-scale reactors and continuous production processes. The industrial methods focus on maximizing yield while minimizing waste and energy consumption. The use of advanced technologies and automation plays a crucial role in the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32661979 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32661979 include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining a specific temperature range and pH level.
Major Products Formed: The major products formed from the reactions of MFCD32661979 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.
Applications De Recherche Scientifique
MFCD32661979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, MFCD32661979 is investigated for its potential therapeutic properties, including its use in drug development. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of MFCD32661979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes by binding to target molecules and altering their activity. The pathways involved may include enzymatic reactions, signal transduction pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD32661979 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous chemical structures or functional groups.
Uniqueness: What sets MFCD32661979 apart from similar compounds is its stability under various conditions and its reactivity, which makes it suitable for a wide range of applications. Its unique chemical structure allows it to participate in specific reactions that other compounds may not be able to undergo.
Propriétés
Formule moléculaire |
C9H5BrF6O2 |
|---|---|
Poids moléculaire |
339.03 g/mol |
Nom IUPAC |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-1-2-5(7(17)8(11,12)13)6(3-4)18-9(14,15)16/h1-3,7,17H |
Clé InChI |
XCDBRPYDPMBBSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


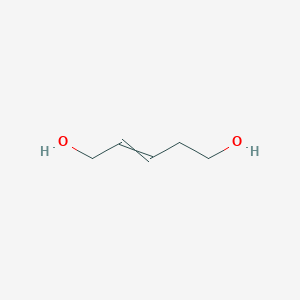
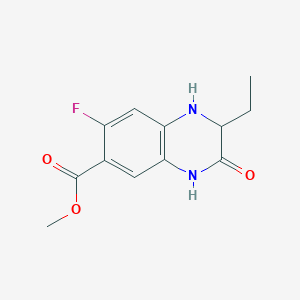
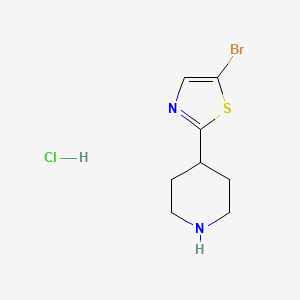
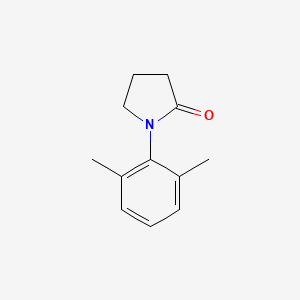
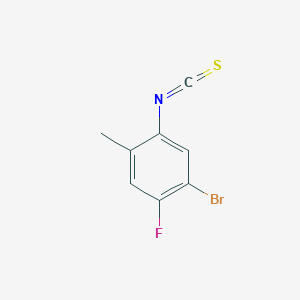
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)

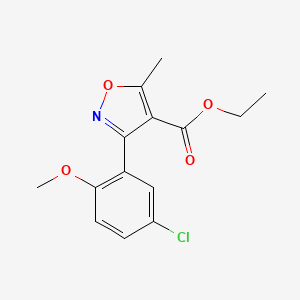
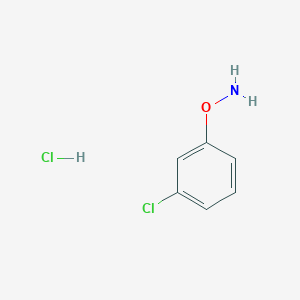
![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)
